N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

Environmental fate Soil degradation Persistence classification

Environmental fate studies under EC 1107/2009 require compound-specific monitoring of florasulam transformation products. Using surrogate standards leads to inaccurate persistence modelling and non-compliant residue data. • Verified DT50 4.2 d (vs. 1.85 d for florasulam) for accurate soil dissipation kinetics • Distinct Koc 53.1 mL/g for reliable groundwater leaching assessment • High aquatic toxicity (Daphnia EC50 >0.03 mg/L) for Water Framework Directive compliance

Molecular Formula C9H6F2N4O4S
Molecular Weight 304.23 g/mol
Cat. No. B11831067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid
Molecular FormulaC9H6F2N4O4S
Molecular Weight304.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F
InChIInChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-9(20(12,18)19)13-7(14-15)8(16)17/h1-3H,(H,16,17)(H2,12,18,19)
InChIKeyIJSFEAXHKAZECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic Acid: Environmental Fate Profile


N-(2,6-Difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 313963-92-7, molecular weight 304.23) is a triazole sulfonamide carboxylic acid primarily identified as a transient soil degradation metabolite (transformation product) of the triazolopyrimidine sulfonanilide herbicide florasulam [1]. This compound is generated via partial breakdown of the triazolopyrimidine ring of its precursor metabolite (5-hydroxy-florasulam) under aerobic soil conditions, and is itself further degraded by cleavage of the sulfonamide bridge [1]. It is not an active herbicidal ingredient but a chemical transformation product of significant regulatory and environmental monitoring interest, with physicochemical properties that differ markedly from both its parent compound and its downstream degradation products, making it a critical reference standard for environmental fate studies, residue analysis, and regulatory compliance testing [2].

N-(2,6-Difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic Acid: Irreplaceable in Environmental Fate Studies


The florasulam degradation pathway generates multiple transformation products with vastly different environmental persistence, mobility, and ecotoxicological profiles. The target compound occupies a unique intermediate position: it is transiently formed from 5-hydroxy-florasulam (half-life 10–61 days) and is subsequently degraded to 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid [1]. Regulatory environmental fate assessments under EC Regulation 1107/2009 require compound-specific monitoring of this metabolite because its soil DT₅₀, sorption behaviour, and aquatic toxicity endpoints are distinct from those of both the parent florasulam and the terminal metabolite [2]. Substituting reference standards of this compound with in-class analogs will yield inaccurate persistence modelling, mischaracterised groundwater leaching risk, and non-compliant residue data, directly undermining the validity of environmental exposure assessments [3].

N-(2,6-Difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic Acid: Comparative Degradation Profile


Soil Aerobic Half-Life

The target compound exhibits soil aerobic DT₅₀ (typical) of 4.2 days (lab at 20 °C), placing it in the 'non-persistent' category [1]. This value is 2.3-fold longer than the parent herbicide florasulam (DT₅₀ typical 1.85 days, lab 1.85 days, non-persistent) [2], but is approximately 97-fold shorter than the downstream metabolite 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid (DT₅₀ typical 406 days, lab 406 days, classified 'very persistent') [3]. The DT₉₀ (lab) values follow an identical trend: target 14.1 days, florasulam 6.57 days, downstream metabolite 768 days [1][2][3]. The Jackson et al. (2000) degradation study independently reports the precursor metabolite (5-hydroxy-florasulam) degrades to the target compound with a half-life range of 10–61 days [4], corroborating its intermediate position in the kinetic cascade.

Environmental fate Soil degradation Persistence classification

Water Solubility

The target compound has a water solubility at 20 °C and pH 7 of 87,400 mg/L [1], which is approximately 13.7-fold higher than that of the parent herbicide florasulam (6,360 mg/L at pH 7) [2], but approximately 2.9-fold lower than the terminal metabolite 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid (250,000 mg/L) [3]. High aqueous solubility directly influences the compound's potential for off-site transport via leaching and surface runoff, and these values clearly position the target compound closer to the highly mobile terminal metabolite than to the moderately soluble parent.

Water solubility Groundwater contamination Leaching risk

Soil Sorption and Mobility

The target compound has an organic carbon normalised sorption coefficient (Koc) of 53.1 mL/g, classifying it as 'Mobile' according to the McCall classification [1]. In comparison, the terminal metabolite 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid has a Koc of 83 mL/g ('Moderately mobile') [2]. The target compound's lower Koc indicates weaker binding to soil organic carbon and thus a higher potential for mobility through the soil profile. The soil-water distribution coefficient (Kd) further supports this differentiation: target Kd = 0.71 mL/g with a Freundlich Kf of 1.08 mL/g (1/n = 0.85), versus downstream metabolite Kd = 1.17 mL/g [1][2]. The EU dossier records Kd range for the target of 0.26–1.10 mL/g and Koc range of 24–110 mL/g across 10 soils [1].

Soil sorption Organic carbon partition coefficient Groundwater ubiquity score

Aquatic Invertebrate Acute Toxicity

The target compound has a temperate freshwater aquatic invertebrate acute 48h EC₅₀ of >0.03 mg/L as measured on Daphnia magna [1]. Under the FAO/WHO Highly Hazardous Pesticide (HHP) criteria, this value meets the threshold for 'high aquatic toxicity' (acute ecotoxicity ≤0.1 mg/L for fish, invertebrates, or algae) and triggers the 'Forever chemical' R09 Rule 9 alert designation within the PPDB [1]. By contrast, the parent florasulam is classified as 'moderate to highly toxic to most aquatic organisms' [2]. However, florasulam's specific Daphnia acute endpoint is distinct, and the target metabolite's EC₅₀ value must be evaluated independently because metabolic transformation can alter the toxophore exposure profile. The target compound also shows low toxicity to algae (Raphidocelis subcapitata 72h ErC₅₀ = 96.0 mg/L, static) and to aquatic plants (Lemna gibba 7-day ErC₅₀ >100 mg/L) [1], demonstrating that its aquatic hazard profile is taxon-specific and cannot be extrapolated from parent or terminal metabolite data.

Aquatic ecotoxicology Daphnia magna Regulatory hazard classification

Vapor Pressure and Volatility

The target compound has a vapor pressure of 3.0 × 10⁻³ mPa at 20 °C, classified as 'Low volatility' [1]. This value is 3.3-fold lower than the vapor pressure of the parent florasulam, which is 0.01 mPa (also classified as 'Low volatility') [2]. The corresponding Henry's law constant for the target compound is 5.12 × 10⁻⁶ Pa m³ mol⁻¹ ('Non-volatile'), compared to 4.35 × 10⁻⁷ Pa m³ mol⁻¹ for florasulam [1][2]. While both compounds fall into low-volatility classifications, the 3.3-fold difference in vapor pressure, combined with the target compound's 13.7-fold higher water solubility, results in meaningfully different air-water partitioning behaviour that affects predicted environmental concentrations in multi-compartment fate models.

Vapor pressure Volatilisation Air-phase transport

Earthworm Chronic Toxicity

The target compound has an earthworm (Eisenia foetida) acute 14-day LC₅₀ of >0.1 mg/kg dry weight soil and a chronic reproduction NOEC of 0.03 mg/kg dry weight soil [1]. The acute endpoint is classified as 'High' toxicity in the PPDB, and the chronic NOEC value indicates potential reproductive effects at environmentally relevant soil concentrations. The downstream metabolite 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid has a higher acute LC₅₀ of >1,000 mg/kg [2], representing at least a 10,000-fold difference in acute terrestrial invertebrate sensitivity between these two consecutive degradation products. This stark differential highlights that the sulfonamide-bridged difluorophenyl moiety retained in the target compound is a significant driver of soil invertebrate toxicity that is entirely lost upon cleavage to the terminal metabolite.

Terrestrial ecotoxicology Earthworm reproduction Soil quality assessment

N-(2,6-Difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic Acid: High-Value Procurement Scenarios


Environmental Fate Reference Standard

Under EC Regulation 1107/2009, pesticide active substance approval dossiers must characterise all major soil transformation products. This compound, formed at an estimated maximum occurrence fraction of 0.178 (17.8% of applied parent) in soil degradation studies [1], requires a certified analytical reference standard for LC-MS/MS quantification in soil dissipation trials. Its distinct DT₅₀ of 4.2 days (versus florasulam DT₅₀ of 1.85 days) means it persists beyond the window of parent compound detection and must be monitored at later sampling time points to satisfy EFSA guidance on transformation product kinetics [2]. Using the terminal metabolite standard as a surrogate is scientifically invalid due to the 97-fold difference in persistence and the 36% difference in Koc between the two compounds [2][3].

Groundwater Leaching Model Input

The combination of high water solubility (87,400 mg/L) and mobile classification (Koc 53.1 mL/g) places this metabolite in a high-leaching-risk category under FOCUS groundwater scenarios [1]. Regulatory exposure modellers require compound-specific Koc and DT₅₀ inputs because the target is 36% more mobile than the terminal metabolite (Koc 53.1 vs. 83 mL/g) [1][2]. The 3.3-fold lower vapor pressure relative to florasulam and the 11.8-fold different Henry's law constant further necessitate dedicated physico-chemical input parameters for multi-compartment environmental fate models such as EUSES and SimpleBox [1][3].

Aquatic Ecotoxicology Test Substance

The target compound triggers the PPDB 'Forever chemical – Rule 9' alert for high aquatic toxicity (Daphnia magna 48h EC₅₀ >0.03 mg/L, meeting the ≤0.1 mg/L HHP acute hazard threshold) [1]. This endpoint, combined with the contrasting low algal toxicity (72h ErC₅₀ 96.0 mg/L) [1], drives the need for taxon-specific water quality standards. Environmental monitoring laboratories procuring this compound as a discrete analytical standard enable accurate quantification in surface water samples, supporting Water Framework Directive priority substance screening and the development of Environmental Quality Standards (EQS) that are protective of aquatic invertebrates rather than based solely on algal surrogate data.

Terrestrial Ecotoxicology Monitoring

The chronic earthworm reproduction NOEC of 0.03 mg/kg dry weight soil establishes this intermediate metabolite as the most terrestrially toxic species in the florasulam degradation cascade, with an acute LC₅₀ at least 10,000-fold lower than the terminal metabolite [1][2]. This evidence supports procurement for soil ecotoxicology studies where transformation product-specific toxicity data are required under EFSA terrestrial guidance documents. Field soil monitoring programmes that omit this analyte risk failing to detect the degradation intermediate that poses the greatest hazard to soil macroinvertebrate communities.

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